

Thevetin B: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Thevetin B	
Cat. No.:	B208249	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thevetin B is a potent cardiac glycoside isolated from the seeds of Thevetia peruviana (yellow oleander).[1] As a member of the cardenolide family of steroids, it is recognized for its significant biological activities, primarily stemming from its inhibition of the Na+/K+-ATPase enzyme.[2] This inhibition leads to cardiotonic effects and, more recently, has garnered attention for its potential as an anticancer agent by inducing apoptosis in various cancer cell lines.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Thevetin B**. Detailed experimental protocols for its extraction, isolation, and the evaluation of its cytotoxic effects are presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

Thevetin B is a complex trisaccharide derivative of the aglycone digitoxigenin.[5] Its chemical structure is characterized by a steroid nucleus with an unsaturated lactone ring and a carbohydrate moiety composed of three sugar units.

Table 1: Chemical and Physicochemical Properties of Thevetin B



Property	Value	Reference(s)
IUPAC Name	3- [(3S,5R,8R,9S,10S,13R,14S,1 7R)-14-hydroxy-3- [(2R,3S,4S,5S,6S)-3-hydroxy- 4-methoxy-6-methyl-5- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- [[(2R,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2- yl]oxymethyl]oxan-2- yl]oxyoxan-2-yl]oxy-10,13- dimethyl- 1,2,3,4,5,6,7,8,9,11,12,15,16,1 7- tetradecahydrocyclopenta[a]ph enanthren-17-yl]-2H-furan-5- one	[5]
Molecular Formula	C42H66O18	[5]
Molecular Weight	859.0 g/mol	[5]
CAS Number	27127-79-3	[5]
Appearance	White to off-white solid	
Canonical SMILES	C[C@H]1INVALID-LINK O[C@H]2CC[C@]3(INVALID- LINK CC[C@@H]4[C@@H]3CC[C @]5([C@@]4(CC[C@@H]5C6 =CC(=O)OC6)O)C)O)OC"> C@@HO[C@H]7INVALID- LINKCO[C@H]8INVALID- LINK	_



GZVMBXDQUQRICT- RCGIHWJFSA-N

Biological Activity and Mechanism of Action

Thevetin B's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.[2]

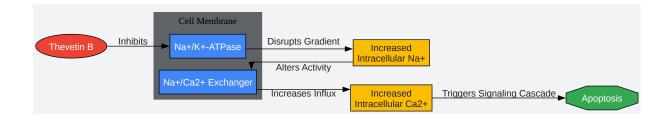
Cardiotonic Effects

By inhibiting the Na+/K+-ATPase in cardiac muscle cells, **Thevetin B** causes an increase in intracellular sodium concentration. This, in turn, leads to an accumulation of intracellular calcium via the Na+/Ca2+ exchanger. The elevated calcium levels enhance the contractility of the heart muscle, producing a positive inotropic effect. However, due to a narrow therapeutic index, the risk of cardiotoxicity is high.[6]

Anticancer Activity

Recent research has highlighted the potent cytotoxic and pro-apoptotic effects of **Thevetin B** against various cancer cell lines.[3] The inhibition of the Na+/K+-ATPase disrupts cellular ion homeostasis, which can trigger downstream signaling pathways leading to apoptosis.

The induction of apoptosis by **Thevetin B** involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][7] It has been shown to downregulate anti-apoptotic proteins such as Bcl-XL and survivin, while activating the caspase cascade.[7]



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Mechanism of **Thevetin B**-induced apoptosis.

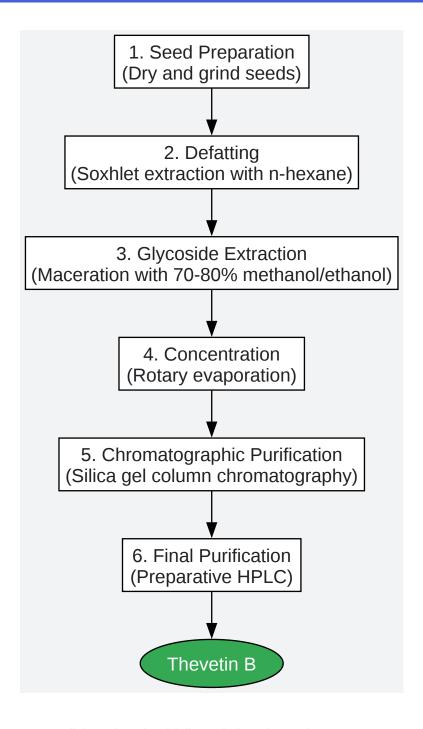
Table 2: Cytotoxic Activity of Thevetia peruviana Methanolic Extract (Containing **Thevetin B**) on Human Cancer Cell Lines

Cell Line	Cancer Type	IC₅₀ (μg/mL)	Reference
PC-3	Prostate	1.91 ± 0.76	[3]
MCF-7	Breast	5.78 ± 2.12	[3]
HCT-116	Colorectal	6.30 ± 4.45	[3]
A549	Lung	12.04 ± 3.43	[3]

Experimental Protocols Extraction and Isolation of Thevetin B from Thevetia peruviana Seeds

The following protocol outlines a general procedure for the extraction and isolation of **Thevetin B**.





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Workflow for **Thevetin B** extraction and isolation.

Methodology:

 Seed Preparation: Dry the seeds of Thevetia peruviana at 40-50°C and grind them into a fine powder.[8]

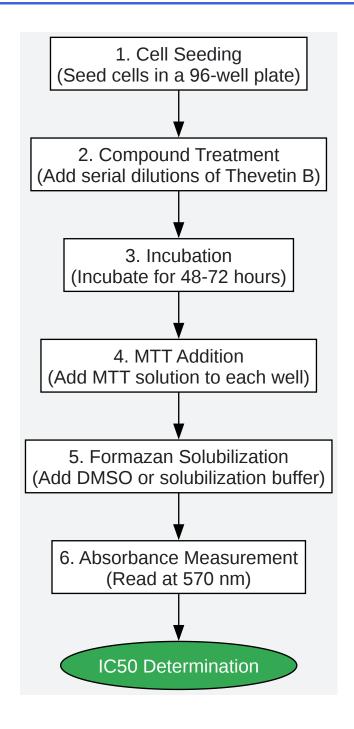


- Defatting: To remove lipids that can interfere with the extraction of polar glycosides, perform a Soxhlet extraction of the powdered seeds with n-hexane for 4-6 hours.[9] Air-dry the defatted seed meal.
- Glycoside Extraction: Macerate the defatted seed meal in a solvent mixture of 70-80% methanol or ethanol in water (e.g., a 1:15 solid to solvent ratio) for 48-72 hours at room temperature with occasional shaking.[10][11]
- Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude glycosidic extract.
- Chromatographic Purification:
 - Subject the crude extract to column chromatography on silica gel (60-120 mesh).
 - Elute the column with a gradient of increasing polarity, for instance, starting with chloroform and gradually increasing the proportion of methanol.[12]
 - Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing Thevetin B.
- Final Purification: For high purity, the fractions containing **Thevetin B** can be further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[8]

Cytotoxicity Evaluation by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.





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Workflow for the MTT cytotoxicity assay.

Methodology:

 Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12]



- Compound Treatment: Prepare serial dilutions of Thevetin B in the appropriate cell culture medium. Replace the old medium with the medium containing different concentrations of Thevetin B. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
 [12]
- Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.[12]
- MTT Addition: Add 10-20 μL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[13]
- Formazan Solubilization: Remove the medium and add 100-150 μL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[13]
- Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[14] The cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined.

Conclusion

Thevetin B is a cardiac glycoside with a well-defined chemical structure and significant biological properties. Its primary mechanism of action, the inhibition of Na+/K+-ATPase, not only explains its cardiotonic effects but also provides a basis for its promising anticancer activity. The detailed protocols provided in this guide for the extraction, isolation, and cytotoxic evaluation of **Thevetin B** are intended to support further research into its therapeutic potential. As with all potent natural compounds, further investigation into its specific molecular targets and in vivo efficacy and safety is warranted.

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